molecular formula C22H31FO3 B1205931 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate CAS No. 35271-40-0

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate

Cat. No. B1205931
CAS RN: 35271-40-0
M. Wt: 362.5 g/mol
InChI Key: AFBZBYQKIMBONK-ZELOLHMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is a steroid ester.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Improved Synthesis of Androgens : Numazawa and Osawa (1978) developed an improved chemical synthesis approach for androgens, including 16alpha-hydroxyandrostenedione and 16alpha-hydroxytestosterone. This method offers enhanced yield and is suitable for large-scale synthesis without the use of microorganisms (Numazawa & Osawa, 1978).

  • Potential Imaging Agents : Castonguay et al. (1978) synthesized a series of substituted androstanes, including fluorinated derivatives, to evaluate their potential as prostate imaging agents. The study focused on the binding affinity of these compounds to androgen receptors (Castonguay et al., 1978).

  • Metabolism of Steroids : Stanley et al. (1997) studied the metabolism of fluoxymesterone in equines, focusing on the detection of 16-hydroxy metabolites. This research provided insights into the biotransformation of steroids in horses (Stanley et al., 1997).

  • Microbial Transformation : Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana. This study identified various hydroxylated and reduced metabolites, demonstrating the fungus's efficiency in biocatalysis (Xiong et al., 2006).

  • Automated Synthesis for Imaging : Ahmed et al. (2007) developed an automated synthesis procedure for 11beta-methoxy-4,16alpha-[16alpha-18F]difluoroestradiol, a derivative with potential for positron emission tomography (PET) imaging of estrogen receptor densities in breast cancer patients (Ahmed et al., 2007).

  • Synthesis and Biological Activities as Antiandrogens : Roy et al. (2007) synthesized derivatives of 5alpha-androstane-3alpha,17beta-diol with antiandrogenic properties. This research provided insights into the development of new antiandrogens with therapeutic potential against prostate cancer (Roy et al., 2007).

  • Novel Glucocorticoid Antedrugs : Procopiou et al. (2001) described the synthesis and structure-activity relationships of a series of 17beta-glucocorticoid butyrolactones, offering insights into glucocorticoid agonists and their potential therapeutic applications (Procopiou et al., 2001).

properties

CAS RN

35271-40-0

Product Name

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate

Molecular Formula

C22H31FO3

Molecular Weight

362.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,16R,17R)-16-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H31FO3/c1-4-19(25)26-20-18(23)12-17-15-6-5-13-11-14(24)7-9-21(13,2)16(15)8-10-22(17,20)3/h11,15-18,20H,4-10,12H2,1-3H3/t15-,16+,17+,18-,20+,21+,22+/m1/s1

InChI Key

AFBZBYQKIMBONK-ZELOLHMESA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)F

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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